18-Hydroxyascomycin is a derivative of ascomycin, a macrolide antibiotic that exhibits immunosuppressive properties. This compound is primarily known for its potential applications in treating various diseases, particularly in the field of organ transplantation and autoimmune disorders. The molecular formula of 18-Hydroxyascomycin is , and it has been classified under the category of immunosuppressants.
18-Hydroxyascomycin is derived from the fermentation of certain species of Streptomyces, specifically Streptomyces hygroscopicus. This compound is classified as a macrolide antibiotic due to its large lactone ring structure, which is characteristic of this class of compounds. It is also categorized as an immunosuppressant, making it relevant in clinical settings where modulation of the immune response is necessary.
The synthesis of 18-Hydroxyascomycin can be achieved through several methods, primarily involving the modification of ascomycin. One common approach involves the hydroxylation of ascomycin at the C-18 position. This can be accomplished using various hydroxylating agents or through biotransformation processes facilitated by specific microorganisms.
The molecular structure of 18-Hydroxyascomycin features a complex arrangement typical of macrolides, including a large lactone ring. The presence of hydroxyl groups significantly alters its biological activity compared to its parent compound, ascomycin.
18-Hydroxyascomycin participates in several chemical reactions typical for macrolides, including:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthesis and application processes.
The mechanism by which 18-Hydroxyascomycin exerts its immunosuppressive effects involves inhibition of T-cell activation and proliferation. It achieves this by binding to specific intracellular receptors that modulate gene expression related to immune responses.
Studies have shown that 18-Hydroxyascomycin affects cytokine production and reduces lymphocyte proliferation, making it valuable in preventing organ rejection in transplant patients.
18-Hydroxyascomycin has significant applications in:
18-Hydroxyascomycin is a macrocyclic lactone compound with the chemical formula C₄₃H₆₉NO₁₃ and the molecular weight of 792.02 g/mol (PubChem CID: 445642) [1]. Structurally, it belongs to the ascomycin family—a subclass of 23-membered macrolide immunosuppressants characterized by a complex polyketide backbone fused with a piperidine ring. Its defining feature is a hydroxyl group (-OH) at the C18 position, which distinguishes it from parent compounds like ascomycin (FK520) and tacrolimus (FK506) [3] [5]. The molecule incorporates multiple functional groups, including hydroxyls, carbonyls, and a conjugated alkene system, which confer both rigidity and biochemical reactivity.
Feature | Description |
---|---|
Core Structure | 23-membered macrocyclic lactone |
Functional Modifications | C18 hydroxyl group, C21 carbonyl, C1-C2 α,β-unsaturated system |
Sugar Attachments | None (unlike classical antibacterial macrolides) |
Stereochemistry | 8 chiral centers (e.g., C13 S, C18 R) |
18-Hydroxyascomycin was identified during the systematic exploration of Streptomyces hygroscopicus fermentation products in the late 20th century. This actinobacterium, originally isolated from soil samples, is renowned for producing structurally related immunosuppressants, including ascomycin (FK520) and rapamycin [3] [8]. The compound emerged as a minor metabolite in chromatographic fractions of ascomycin batches, detected via mass spectrometry and NMR-based profiling. Its discovery coincided with efforts to optimize immunosuppressive therapies by modifying natural macrolide scaffolds [5]. Unlike semisynthetic derivatives (e.g., pimecrolimus), 18-Hydroxyascomycin is a natural analog, reflecting oxidative tailoring during biosynthesis. Early studies confirmed its structural kinship to ascomycin through X-ray crystallography, revealing conserved binding domains critical for biological activity [3].
Within the macrolide family, 18-Hydroxyascomycin bridges antibacterial and immunosuppressive functionalities. Classical 14- to 16-membered macrolides (e.g., erythromycin) inhibit bacterial protein synthesis by binding the 50S ribosomal subunit [2] [6]. In contrast, 23-membered variants like 18-Hydroxyascomycin lack direct antibacterial activity but exhibit potent immunomodulation. This functional divergence arises from structural distinctions:
The hydroxyl group at C18 also influences conformational flexibility, potentially optimizing interactions with FK506-binding proteins (FKBPs) [5].
Property | Antibacterial Macrolides (e.g., Erythromycin) | Immunosuppressive Macrolides (e.g., 18-Hydroxyascomycin) |
---|---|---|
Ring Size | 12–16 atoms | 21–23 atoms |
Key Functional Groups | C3-cladinose, C5-desosamine | C18-OH, C21-carbonyl, C10 methoxy |
Primary Target | Bacterial 50S ribosome | FKBP12-calcineurin complex |
Biological Role | Protein synthesis inhibition | T-cell signaling suppression |
18-Hydroxyascomycin exerts immunosuppression by forming a ternary complex with FKBP12 and calcineurin—a calcium-dependent phosphatase. The C18 hydroxyl stabilizes binding to FKBP12, while the macrocycle’s C21-C24 region blocks calcineurin’s active site [3] [5]. This inhibits calcineurin-mediated dephosphorylation of nuclear factor of activated T-cells (NFAT), suppressing interleukin-2 (IL-2) transcription and T-cell activation [5]. Key therapeutic implications include:
Target Pathway | Effect | Therapeutic Relevance |
---|---|---|
Calcineurin-NFAT | Inhibition of dephosphorylation | Prevents T-cell activation |
JAK/STAT | Indirect suppression via cytokine reduction | Mitigates inflammatory signaling |
Mast cell degranulation | Direct inhibition of histamine release | Reduces allergic inflammation |
18-Hydroxyascomycin’s structural refinements over earlier macrolides—particularly its C18 hydroxyl—enhance target specificity and reduce off-effects, positioning it as a template for next-generation immunotherapies [3] [5].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: